molecular formula C13H17ClN2O2 B2385249 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide CAS No. 2411253-52-4

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide

Cat. No.: B2385249
CAS No.: 2411253-52-4
M. Wt: 268.74
InChI Key: YVCISZHFYZZODX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is characterized by the presence of a chloro group, a pyridine ring, and an oxane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide typically involves the reaction of 2-pyridin-3-yloxan-4-amine with a chloroacetyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be compared with other similar compounds, such as:

    2-Chloro-N-(2-pyridin-3-yloxan-4-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Chloro-N-(2-pyridin-3-yloxan-4-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

These similar compounds share structural features but differ in their specific chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-4-6-18-12(7-11)10-3-2-5-15-8-10/h2-3,5,8-9,11-12H,4,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCISZHFYZZODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCOC(C1)C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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